(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate

Asymmetric catalysis Chiral ligand Enantioselective synthesis

(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate (CAS 1638744-09-8) is a single-enantiomer, Boc-protected azetidine building block with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol. The compound features a strained four-membered azetidine ring (ring strain ~25.2 kcal/mol) and a defined (S)-stereochemistry at the 2-position, making it a conformationally constrained chiral intermediate for medicinal chemistry and asymmetric synthesis.

Molecular Formula C9H18N2O2
Molecular Weight 186.255
CAS No. 1638744-09-8
Cat. No. B3018361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate
CAS1638744-09-8
Molecular FormulaC9H18N2O2
Molecular Weight186.255
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCN1
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1
InChIKeyQMZBFSZZEGSSPH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1638744-09-8 Procurement Guide: (S)-tert-Butyl (Azetidin-2-ylmethyl)carbamate as a Chiral Azetidine Building Block


(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate (CAS 1638744-09-8) is a single-enantiomer, Boc-protected azetidine building block with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol . The compound features a strained four-membered azetidine ring (ring strain ~25.2 kcal/mol) and a defined (S)-stereochemistry at the 2-position, making it a conformationally constrained chiral intermediate for medicinal chemistry and asymmetric synthesis [1].

Why (S)-tert-Butyl (Azetidin-2-ylmethyl)carbamate Cannot Be Replaced by Racemic or Pyrrolidine Analogs


Generic substitution fails because the (S)-enantiomer (CAS 1638744-09-8) possesses a defined stereochemistry that directly impacts biological target recognition and chiral catalyst performance, unlike its racemic mixture (CAS 99724-21-7) . Furthermore, the four-membered azetidine ring exhibits 4.3-fold higher ring strain (25.2 kcal/mol) than pyrrolidine (5.8 kcal/mol), conferring distinct reactivity and conformational rigidity [1]. The Boc-protected primary amine handle offers orthogonal deprotection compatibility under acidic conditions while the azetidine nitrogen remains available for further functionalization, a synthetic advantage not shared by acyclic or larger-ring analogs [2].

Quantitative Differentiation of (S)-tert-Butyl (Azetidin-2-ylmethyl)carbamate (1638744-09-8) vs. Key Comparators


Chiral Recognition: (S)-Enantiomer vs. Racemic Mixture in Asymmetric Catalysis

The (S)-enantiomer (CAS 1638744-09-8) provides a single, defined stereocenter, while the racemic mixture (CAS 99724-21-7) contains a 1:1 mixture of (R)- and (S)-enantiomers. In asymmetric catalysis applications, chiral azetidine ligands derived from enantiopure building blocks achieve enantiomeric excess (ee) values typically >90% for reactions such as diethylzinc addition to aldehydes, whereas racemic starting materials yield racemic products [1]. The (R)-enantiomer (CAS not assigned as free base; hydrochloride CAS 1818843-14-9) is the antipode and produces opposite stereochemical outcomes .

Asymmetric catalysis Chiral ligand Enantioselective synthesis

Conformational Rigidity: Azetidine vs. Pyrrolidine Scaffold Comparison

The azetidine ring in (S)-tert-butyl (azetidin-2-ylmethyl)carbamate possesses a ring strain energy of 25.2 kcal/mol, compared to only 5.8 kcal/mol for the analogous five-membered pyrrolidine ring [1]. This 4.3-fold higher strain enforces a puckered, conformationally restricted geometry with bond angles bent 10-20° out of planarity, whereas pyrrolidine exhibits multiple low-energy conformations . Azetidine's nitrogen inversion barrier is ~10 kcal/mol, allowing rapid equilibration at room temperature, but the overall scaffold remains more rigid than pyrrolidine [1].

Conformational restriction Drug design Molecular rigidity

Basicity and Reactivity: Azetidine vs. Pyrrolidine vs. Piperidine

The azetidine nitrogen in this compound has a pKa of 11.29 (unsubstituted azetidine), which is comparable to pyrrolidine (pKa 11.31) and significantly higher than aziridine (pKa 7.98) [1]. M06-2X/6-311++G(2df,2pd) computational studies demonstrate that basicity increases in the order: aziridine < azetidine ≈ pyrrolidine < piperidine, consistent with decreasing ring strain [2]. The N-methyl derivative of azetidine shows even higher basicity, approaching that of acyclic amines [2].

Basicity pKa Reactivity Nitrogen heterocycle

Kinase Inhibitor Potency: Azetidine-Containing Lead JTE-952 vs. Non-Azetidine CSF-1R Inhibitors

While the target compound itself is a building block, derivatives containing the (S)-azetidine scaffold have demonstrated superior kinase selectivity and cellular potency. The clinical candidate JTE-952, an (S)-azetidine-containing CSF-1R Type II inhibitor, exhibits an IC50 of 20 nM in cellular assays [1]. This potency is achieved through the defined (S)-stereochemistry and azetidine conformational constraint, features directly derived from building blocks like (S)-tert-butyl (azetidin-2-ylmethyl)carbamate.

Kinase inhibitor CSF-1R JTE-952 Cellular potency

MAGL Inhibitor Efficiency: Azetidine Carbamates vs. Piperidine Carbamates in CNS PK

A parallel medicinal chemistry study comparing azetidine and piperidine carbamate MAGL inhibitors revealed that azetidine carbamates exhibited significantly faster brain clearance than corresponding piperidine analogs, while maintaining high inhibitory efficiency [1]. This differential PK behavior, attributed to the strained azetidine ring's distinct metabolic fate, is critical for CNS-targeted therapeutics where prolonged target engagement may be undesirable.

MAGL inhibitor Brain penetration Carbamate Pharmacokinetics

Metabolic Stability of Azetidine Carbamates: Class-Level vs. Acyclic Carbamates

Cyclic carbamates, including azetidine-derived structures, exhibit higher metabolic stability than their acyclic counterparts because they do not undergo metabolic ring opening under physiological conditions [1]. The metabolic lability of carbamates follows the general trend: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ∼ Alkyl-OCO-N(Alkyl)2 ≥ Alkyl-OCO-N(endocyclic) [1]. Thus, (S)-tert-butyl (azetidin-2-ylmethyl)carbamate, bearing an endocyclic azetidine nitrogen, is predicted to be more metabolically stable than acyclic tert-butyl alkylcarbamates.

Metabolic stability Carbamate hydrolysis Drug metabolism

High-Value Application Scenarios for (S)-tert-Butyl (Azetidin-2-ylmethyl)carbamate (1638744-09-8)


Enantioselective Synthesis of Chiral Ligands and Catalysts

The enantiopure (S)-azetidine scaffold serves as a privileged chiral ligand precursor for asymmetric metal-mediated and organocatalytic reactions. As demonstrated in cross-study evidence, chiral azetidine derivatives achieve >90% ee in reactions such as diethylzinc addition to aldehydes, asymmetric hydroboronation, and Henry reactions [1]. Procurement of CAS 1638744-09-8 ensures access to the (S)-enantiomer required for predictable stereochemical induction, whereas the racemic mixture (99724-21-7) would yield racemic products [1].

Structure-Based Drug Design Requiring Conformational Restriction

The 25.2 kcal/mol ring strain of the azetidine ring enforces a rigid, puckered conformation with bond angles bent 10-20° from planarity, compared to the flexible pyrrolidine (5.8 kcal/mol strain) [1]. This rigidity reduces conformational entropy penalties upon target binding and enhances reproducibility in in silico screening campaigns [2]. Compounds built from this scaffold are predicted to exhibit higher binding affinity and improved pharmacokinetic predictability relative to flexible analogs [1][2].

Kinase Inhibitor Lead Optimization Targeting CSF-1R and Related Kinases

Azetidine-containing kinase inhibitors, such as the clinical candidate JTE-952 (derived from (S)-azetidine building blocks), achieve cellular IC50 values of 20 nM against CSF-1R with high kinase selectivity [1]. The (S)-stereochemistry and azetidine conformational constraint are critical for this potency and selectivity profile [1]. This compound is a strategic intermediate for medicinal chemistry programs targeting Type II kinase inhibitors where defined stereochemistry and constrained geometry are required for optimal hinge-region binding [1].

CNS Drug Discovery Requiring Controlled Brain PK Profiles

Direct head-to-head PK comparison reveals that azetidine carbamates exhibit faster brain clearance than corresponding piperidine carbamates in rodent models [1]. This differential clearance, attributed to the strained four-membered ring's unique metabolic processing, makes azetidine-based building blocks particularly valuable for CNS programs where rapid target disengagement or pulsatile exposure is therapeutically advantageous [1]. The target compound provides the requisite (S)-azetidine core for constructing such differentiated CNS candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.